Cas no 1666-01-9 (5-tert-butyl-2-hydroxy-3-methylbenzaldehyde)
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,5-(1,1-dimethylethyl)-2-hydroxy-3-methyl-
- 5-tert-butyl-2-hydroxy-3-methylbenzaldehyde
- 2-carboxaldehyde-6-methyl-4-tert-butylphenol
- 2-Hydroxy-5-tert-butyl-3-methylbenzaldehyde
- 3-methyl-5-tert-butyl-2-hydroxybenzaldehyde
- 3-methyl-5-tert-butylsalicylaldehyde
- 4-tert-butyl-2-formyl-6-methylphenol
- 5-tert-butyl-3-methyl salicylaldehyde
- AC1L677W
- AG-J-28509
- AR-1G9508
- CTK4D2396
- NSC48675
- EN300-200844
- NSC 48675
- CS-0350000
- AKOS000112551
- SCHEMBL2477063
- 5-(tert-Butyl)-2-hydroxy-3-methylbenzaldehyde
- 1666-01-9
- Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-methyl-
- NSC-48675
- DTXSID30287024
- G74781
-
- MDL: MFCD16743013
- Inchi: 1S/C12H16O2/c1-8-5-10(12(2,3)4)6-9(7-13)11(8)14/h5-7,14H,1-4H3
- InChI Key: VCYNSDGWNABYBX-UHFFFAOYSA-N
- SMILES: OC1C(C=O)=CC(=CC=1C)C(C)(C)C
Computed Properties
- Exact Mass: 192.11508
- Monoisotopic Mass: 192.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.053
- Boiling Point: 262.2°Cat760mmHg
- Flash Point: 108.8°C
- Refractive Index: 1.549
- PSA: 37.3
- LogP: 2.81060
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-200844-0.05g |
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde |
1666-01-9 | 0.05g |
$348.0 | 2023-09-16 | ||
| Enamine | EN300-200844-0.1g |
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde |
1666-01-9 | 0.1g |
$364.0 | 2023-09-16 | ||
| Enamine | EN300-200844-0.25g |
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde |
1666-01-9 | 0.25g |
$381.0 | 2023-09-16 | ||
| Enamine | EN300-200844-0.5g |
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde |
1666-01-9 | 0.5g |
$397.0 | 2023-09-16 | ||
| Enamine | EN300-200844-1.0g |
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde |
1666-01-9 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-200844-2.5g |
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde |
1666-01-9 | 2.5g |
$810.0 | 2023-09-16 | ||
| Enamine | EN300-200844-5.0g |
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde |
1666-01-9 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-200844-10.0g |
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde |
1666-01-9 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-200844-1g |
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde |
1666-01-9 | 1g |
$414.0 | 2023-09-16 | ||
| Enamine | EN300-200844-5g |
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde |
1666-01-9 | 5g |
$1199.0 | 2023-09-16 |
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 5-tert-butyl-2-hydroxy-3-methylbenzaldehyde
5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde (CAS 1666-01-9): A Versatile Compound in Pharmaceutical and Material Sciences
5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde, also known as CAS 1666-01-9, is a multifunctional organic compound with a unique molecular structure that has garnered significant attention in both pharmaceutical and material sciences. This compound belongs to the class of benzaldehydes, characterized by the presence of an aldehyde group (-CHO) attached to a benzene ring. The 5-tert-butyl substituent provides steric bulk, while the 2-hydroxy and 3-methyl groups contribute to its chemical reactivity and functional versatility. Recent studies have highlighted its potential applications in drug development, polymer synthesis, and as a synthetic intermediate for complex molecules.
As a benzaldehyde derivative, 5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde exhibits unique physicochemical properties that make it suitable for various industrial applications. Its molecular structure, featuring a benzene ring with multiple functional groups, allows for extensive chemical modifications. The tert-butyl group enhances the compound's stability by reducing susceptibility to oxidation, while the hydroxy group introduces hydrophilicity, which is critical in pharmaceutical formulations. The methyl substituent further modulates its reactivity and solubility characteristics.
Recent advancements in pharmaceutical research have demonstrated the utility of 5-Tert-Butyl-2-Hydroy-3-Methylbenzaldehyde as a building block for designing novel therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry reported the synthesis of a series of benzaldehyde derivatives with potential anti-inflammatory and antioxidant properties. The hydroxy and tert-butyl groups in this compound were found to play a crucial role in enhancing the bioavailability and metabolic stability of the resulting molecules. This discovery underscores the importance of 5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde in the development of next-generation drugs targeting chronic inflammatory diseases.
Additionally, the synthetic potential of 5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde has been explored in the context of polymer science. Researchers have utilized this compound as a monomer for the preparation of functional polymers with tunable properties. A 2022 study in Advanced Materials demonstrated that incorporating the hydroxy group into the polymer backbone significantly improves the material's hydrophilicity and biocompatibility. Such properties make the compound a promising candidate for biomedical applications, including drug delivery systems and tissue engineering scaffolds.
From a synthetic chemistry perspective, the 5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde molecule offers multiple reaction sites that can be exploited for the synthesis of complex molecules. The aldehyde group is particularly reactive toward nucleophilic addition reactions, making it an ideal substrate for the formation of various derivatives. For instance, the hydroxy group can participate in glycosylation reactions, while the tert-butyl group can be selectively removed under acidic conditions to yield the corresponding carboxylic acid derivative. These reactions are critical in the development of pharmaceutical compounds with specific functional groups.
Recent studies have also focused on the environmental impact of 5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde and its derivatives. While the compound itself is not classified as a hazardous material, its potential for bioaccumulation in aquatic ecosystems has raised concerns. A 2024 review in Environmental Science & Technology highlighted the need for further research to assess the long-term effects of this compound on ecological systems. This underscores the importance of sustainable synthesis methods and proper disposal protocols in industrial applications.
Moreover, the application of 5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde in material science has expanded to include the development of smart materials with responsive properties. For example, its hydroxy group can be functionalized to create stimuli-responsive polymers that change their properties in response to environmental triggers such as pH or temperature. Such materials have potential applications in drug delivery, sensors, and adaptive coatings.
The synthesis of 5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde is typically achieved through a multi-step process involving the oxidation of aromatic compounds and subsequent functional group modifications. A common approach involves the preparation of the benzyl alcohol derivative, which is then oxidized to form the corresponding aldehyde. The tert-butyl group is introduced through a coupling reaction, while the hydroxy group is incorporated via a hydroxylation step. These synthetic strategies highlight the compound's adaptability in the design of complex molecules.
From a biological perspective, 5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde has shown potential in modulating cellular processes. Its hydroxy group can interact with various biomolecules, including proteins and nucleic acids, thereby influencing biological pathways. A 2023 study in Cell Reports suggested that derivatives of this compound could potentially target specific enzymes involved in metabolic disorders. This finding opens new avenues for the development of targeted therapies and personalized medicine.
Despite its promising applications, the 5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde compound is not without challenges. One of the primary concerns is the cost of large-scale synthesis, which can limit its commercial viability. Additionally, the compound's reactivity requires careful handling to prevent unwanted side reactions during synthesis and storage. Ongoing research aims to address these challenges by developing more efficient synthetic methods and exploring alternative functional groups that can mimic its properties without the associated costs.
In conclusion, 5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde (CAS 1666-01-9) is a remarkable compound with a wide range of applications in pharmaceutical and material sciences. Its unique molecular structure, characterized by the presence of hydroxy, tert-butyl, and methyl groups, provides a versatile platform for the synthesis of complex molecules. Recent studies have demonstrated its potential in drug development, polymer science, and the creation of smart materials. However, further research is needed to fully harness its capabilities while addressing challenges related to synthesis and environmental impact.
As the field of organic chemistry continues to evolve, the role of 5-Tert-Butyl-2-Hydroxy-3-Methylbenzaldehyde is likely to expand. Its adaptability in synthetic processes and potential for biological interactions make it a valuable compound for future innovations in healthcare and materials technology. By understanding its properties and applications, researchers can unlock new possibilities for its use in various scientific disciplines.
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